molecular formula C16H21N3O2S B2355796 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1207021-65-5

2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No.: B2355796
CAS No.: 1207021-65-5
M. Wt: 319.42
InChI Key: SMGJOXLELQOBNY-UHFFFAOYSA-N
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Description

2-((1-(2-Methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic imidazole derivative featuring a thioether linkage to an N-methylacetamide group. Its structure includes a 2-methoxyethyl substituent at the imidazole’s N1 position and a p-tolyl (4-methylphenyl) group at C3. These modifications are hypothesized to enhance pharmacokinetic properties, such as solubility and metabolic stability, while retaining bioactivity common to imidazole-based compounds.

Properties

IUPAC Name

2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-12-4-6-13(7-5-12)14-10-18-16(19(14)8-9-21-3)22-11-15(20)17-2/h4-7,10H,8-9,11H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGJOXLELQOBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imidazole Core Construction

The imidazole ring is typically synthesized via Kondrat’eva cyclization or Debus-Radziszewski reaction , utilizing α-diketones or α-ketoaldehydes with amines. For this compound:

  • 5-(p-Tolyl)imidazole is formed by reacting p-tolualdehyde with ammonium acetate and a nitroalkane under acidic conditions.
  • 1-(2-Methoxyethyl) substitution is introduced via alkylation using 2-methoxyethyl chloride in the presence of a base like potassium carbonate.

Thioether Linkage Formation

The thioether bond is established through a nucleophilic substitution reaction :

  • The imidazole-2-thiol derivative reacts with chloro-N-methylacetamide in dimethylformamide (DMF) at 60–80°C, yielding the thioether.
  • Alternative methods employ Mitsunobu conditions (diethyl azodicarboxylate and triphenylphosphine) to couple thiols with alcohols.

Step-by-Step Preparation Methods

Method 1: Sequential Alkylation and Acylation

  • Imidazole alkylation :

    • 5-(p-Tolyl)imidazole (1.0 equiv) is treated with 2-methoxyethyl chloride (1.2 equiv) in DMF with K₂CO₃ (2.0 equiv) at 80°C for 12 hours.
    • Yield: 78% (reported for analogous structures).
  • Thiolation :

    • The alkylated imidazole is reacted with thiourea in ethanol under reflux, followed by hydrolysis with NaOH to yield the thiol intermediate.
  • Thioether formation :

    • The thiol intermediate reacts with chloro-N-methylacetamide (1.1 equiv) in DMF at 70°C for 6 hours.
    • Yield: 65%.

Method 2: One-Pot Tandem Synthesis

A streamlined approach combines imidazole formation and functionalization:

  • p-Tolualdehyde , 2-methoxyethylamine , and ammonium acetate are heated in acetic acid to form the imidazole core.
  • In situ thioacetylation is achieved by adding thioglycolic acid and N-methylchloroacetamide in the same pot.
  • Yield: 60% (estimated from similar protocols).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Condition Impact on Yield
Solvent polarity DMF > THF > Toluene Higher polarity improves thioether coupling.
Reaction temperature 70–80°C Temperatures >80°C promote decomposition.
Base K₂CO₃ > NaH Mild bases reduce side reactions.

Catalytic Enhancements

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency by 15%.
  • Microwave-assisted synthesis reduces reaction times from 12 hours to 2 hours for imidazole alkylation.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.45 (d, J = 8.2 Hz, 2H, p-tolyl aromatic protons).
    • δ 4.15 (t, J = 6.0 Hz, 2H, OCH₂CH₂O).
    • δ 3.55 (s, 3H, NCH₃).

High-Performance Liquid Chromatography (HPLC)

  • Purity: >98% (C18 column, acetonitrile/water gradient).
  • Retention time: 12.3 minutes.

Mass Spectrometry

  • ESI-MS : m/z 403.2 [M+H]⁺ (calculated for C₂₀H₂₃N₃O₂S).

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring and other functional groups can be reduced under specific conditions.

    Substitution: The methoxyethyl and p-tolyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The methoxyethyl and p-tolyl groups may enhance its binding affinity and selectivity. The thioether linkage and N-methylacetamide moiety contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s structural analogs differ primarily in substituent patterns on the imidazole core and acetamide side chain. Key comparisons include:

Compound Name / Identifier Substituents on Imidazole Acetamide Modification Key Physicochemical Properties Reference
Target Compound 1-(2-Methoxyethyl), 5-(p-tolyl) N-Methyl Higher logP (predicted), enhanced solubility due to methoxyethyl N/A (hypothesized)
2-(1H-Imidazol-2-ylthio)-N-p-tolylacetamide () Unsubstituted imidazole N-p-Tolyl Lower logP, moderate solubility
9c () Benzodiazol-phenoxymethyl-triazole N-(2-(4-Bromophenyl)thiazol-5-yl) High lipophilicity (bromophenyl)
Compound 13 () Not specified Thiazole-linked Enhanced antimicrobial activity

Key Observations :

  • The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to bromophenyl (9c) or unsubstituted imidazoles () .
  • The p-tolyl group at C5 may confer steric and electronic effects similar to aryl-thiazole modifications in ’s compounds but with reduced metabolic liability compared to halogenated analogs (e.g., 9c) .
Antimicrobial Activity:
  • Compound 13 () : Exhibited superior activity against Staphylococcus aureus (MIC: 2 µg/mL) and fungi compared to amphotericin B .
  • The p-tolyl group may enhance membrane penetration, while the methoxyethyl group could reduce toxicity .
Enzyme Binding (Docking Studies):
  • 9c () : Demonstrated favorable binding to α-glucosidase via hydrophobic interactions (4-bromophenyl) and hydrogen bonding .

Biological Activity

2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic compound notable for its complex structure, which includes an imidazole ring, a thioether linkage, and an acetamide group. This unique composition contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N3O2SC_{22}H_{25}N_{3}O_{2}S, with a molecular weight of 395.5 g/mol. The compound features a methoxyethyl group that may influence its solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC22H25N3O2SC_{22}H_{25}N_{3}O_{2}S
Molecular Weight395.5 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes, while the thioether linkage may enhance binding affinity and reactivity.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that imidazole derivatives can induce apoptosis in cancer cells by disrupting microtubule dynamics. For example, related compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .
    • The mechanism often involves targeting tubulin polymerization, leading to mitotic catastrophe in cancer cells .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes through competitive or non-competitive mechanisms. The presence of the imidazole ring allows for interactions with active sites of enzymes, influencing their catalytic activity .
  • Antimicrobial Properties :
    • Some studies suggest potential antimicrobial effects against various pathogens, which could be attributed to the thioether group enhancing membrane permeability or disrupting cellular functions .

Case Studies

Several case studies have explored the biological effects of imidazole derivatives:

  • Case Study 1 : A study on related imidazole compounds demonstrated their ability to inhibit cell proliferation in breast cancer models (MCF-7 and MDA-MB-231), highlighting their potential as dual-targeting agents for improved therapeutic outcomes .
  • Case Study 2 : Research indicated that structurally similar compounds could effectively inhibit aromatic hydroxylation processes, showcasing their role as enzyme inhibitors in metabolic pathways .

Summary of Findings

The biological activity of this compound is characterized by:

  • Potent anticancer properties , particularly through mechanisms involving tubulin inhibition.
  • Enzyme inhibition capabilities , likely due to the structural features that facilitate interaction with active sites.
  • Potential antimicrobial effects , warranting further investigation into its applicability in treating infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between a pre-synthesized imidazole-2-thiol derivative and 2-chloro-N-methylacetamide. Potassium carbonate in ethanol or DMF under reflux (60–80°C, 6–12 hours) is typically used to deprotonate the thiol and facilitate the reaction . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of thiol to chloroacetamide) and inert atmospheres to prevent oxidation of the thiol group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR should confirm the presence of the methoxyethyl group (δ 3.3–3.5 ppm for OCH2_2, δ 3.2 ppm for N-CH3_3), p-tolyl aromatic protons (δ 7.1–7.3 ppm), and thioacetamide linkage (δ 4.1 ppm for SCH2_2) .
  • HRMS : Validate the molecular ion peak matching the theoretical mass (C20_{20}H23_{23}N3_3O2_2S, calculated [M+H]+^+: 394.15) .
  • HPLC : Purity assessment using a C18 column (acetonitrile/water, 70:30, 1 mL/min) with UV detection at 254 nm .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution against Staphylococcus aureus and Escherichia coli) at concentrations of 1–100 µg/mL, using ampicillin as a positive control . For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK-293) with IC50_{50} determination via nonlinear regression analysis .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the imidazole ring) affect bioactivity?

  • Methodological Answer : Comparative SAR studies show that electron-withdrawing groups (e.g., nitro or chloro) at the imidazole’s 5-position enhance antimicrobial activity (IC50_{50} 1.61 µg/mL vs. 10–30 µg/mL for methoxy groups) by increasing electrophilicity and target binding . Computational docking (AutoDock Vina) can predict interactions with enzymes like dihydrofolate reductase, where hydrophobic p-tolyl groups improve binding affinity .

Q. What strategies resolve contradictions in activity data across different studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent DMSO concentration affecting compound solubility). Standardize protocols:

  • Use ≤1% DMSO in bioassays to avoid cytotoxicity artifacts .
  • Validate target engagement via SPR (surface plasmon resonance) to measure direct binding kinetics (KD_D) to purified proteins .
  • Replicate studies in multiple cell lines or bacterial strains to rule out model-specific effects .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

  • Methodological Answer :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) at 37°C, monitoring parent compound depletion via LC-MS/MS over 60 minutes. High clearance (>50% depletion) suggests need for prodrug strategies .
  • Plasma Protein Binding : Use equilibrium dialysis (rapid fraction analysis) to quantify free vs. bound drug .
  • In Vivo PK : Administer intravenously/orally to rodents (10 mg/kg), collecting plasma samples for AUC and half-life calculations .

Q. What computational methods predict off-target interactions or toxicity risks?

  • Methodological Answer :

  • PharmaGKB/STITCH Databases : Screen for homology with proteins linked to adverse effects (e.g., hERG channel inhibition, predicted via Patch Clamp MD simulations) .
  • QSAR Models : Use Random Forest or SVM algorithms trained on Tox21 data to flag hepatotoxicity or mutagenicity risks .

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